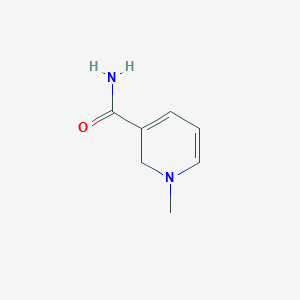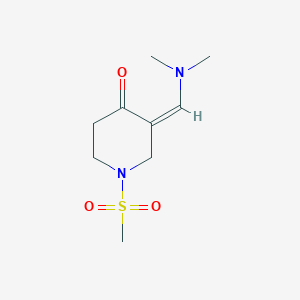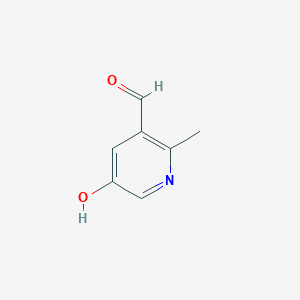
tert-Butyl 3-(4-(((trifluoromethyl)sulfonyl)oxy)pyrimidin-2-yl)morpholine-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl 3-(4-(((trifluoromethyl)sulfonyl)oxy)pyrimidin-2-yl)morpholine-4-carboxylate is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a tert-butyl group, a morpholine ring, and a pyrimidine moiety substituted with a trifluoromethylsulfonyl group. The presence of these functional groups imparts distinct chemical properties to the compound, making it valuable for various applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 3-(4-(((trifluoromethyl)sulfonyl)oxy)pyrimidin-2-yl)morpholine-4-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between appropriate amines and carbonyl compounds under acidic or basic conditions.
Introduction of the Trifluoromethylsulfonyl Group: The trifluoromethylsulfonyl group can be introduced using reagents such as trifluoromethanesulfonic anhydride or trifluoromethanesulfonyl chloride in the presence of a base.
Formation of the Morpholine Ring: The morpholine ring can be constructed through a cyclization reaction involving appropriate diols and amines.
Attachment of the tert-Butyl Group: The tert-butyl group can be introduced using tert-butyl chloroformate or tert-butyl bromide under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
tert-Butyl 3-(4-(((trifluoromethyl)sulfonyl)oxy)pyrimidin-2-yl)morpholine-4-carboxylate can undergo various types of chemical reactions, including:
Substitution Reactions: The trifluoromethylsulfonyl group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, particularly at the pyrimidine and morpholine moieties.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex ring structures.
Common Reagents and Conditions
Common reagents used in these reactions include bases (e.g., sodium hydroxide, potassium carbonate), acids (e.g., hydrochloric acid, sulfuric acid), and oxidizing/reducing agents (e.g., hydrogen peroxide, sodium borohydride). Reaction conditions such as temperature, solvent, and reaction time are optimized based on the specific reaction being carried out.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the trifluoromethylsulfonyl group.
Applications De Recherche Scientifique
tert-Butyl 3-(4-(((trifluoromethyl)sulfonyl)oxy)pyrimidin-2-yl)morpholine-4-carboxylate has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It is used in biochemical studies to investigate enzyme interactions and protein-ligand binding.
Medicine: The compound has potential therapeutic applications, including as a precursor for drug development targeting specific diseases.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of tert-Butyl 3-(4-(((trifluoromethyl)sulfonyl)oxy)pyrimidin-2-yl)morpholine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethylsulfonyl group can act as an electrophile, facilitating the formation of covalent bonds with nucleophilic sites on target molecules. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include:
- tert-Butyl 3-(trifluoromethyl)-2,5-dihydro-1H-pyrrole-1-carboxylate
- tert-Butyl 3-amino-4-cyano-2,5-dihydro-1H-pyrrole-1-carboxylate
- tert-Butyl 2-(hydroxymethyl)-2,5-dihydro-1H-pyrrole-1-carboxylate
Uniqueness
The uniqueness of tert-Butyl 3-(4-(((trifluoromethyl)sulfonyl)oxy)pyrimidin-2-yl)morpholine-4-carboxylate lies in its combination of functional groups, which imparts distinct chemical reactivity and biological activity. The presence of the trifluoromethylsulfonyl group, in particular, enhances its electrophilic properties, making it a valuable compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C14H18F3N3O6S |
|---|---|
Poids moléculaire |
413.37 g/mol |
Nom IUPAC |
tert-butyl 3-[4-(trifluoromethylsulfonyloxy)pyrimidin-2-yl]morpholine-4-carboxylate |
InChI |
InChI=1S/C14H18F3N3O6S/c1-13(2,3)25-12(21)20-6-7-24-8-9(20)11-18-5-4-10(19-11)26-27(22,23)14(15,16)17/h4-5,9H,6-8H2,1-3H3 |
Clé InChI |
GMIFGWSIWZIVLA-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CCOCC1C2=NC=CC(=N2)OS(=O)(=O)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzyl 3-aminobicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B13087572.png)


![N-[(2S)-2-[acetyl(propan-2-yl)amino]cyclohexyl]-2-aminopropanamide](/img/structure/B13087602.png)
![tert-Butyl 5-nitrospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B13087617.png)




![2,4-Dichloropyrido[3,2-D]pyrimidine-6-carbaldehyde](/img/structure/B13087629.png)



![3-(2,2,2-Trifluoroethyl)-3H-[1,2,3]triazolo[4,5-D]pyrimidine-7-carboxylic acid](/img/structure/B13087666.png)
